
8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione, commonly known as DBM, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. DBM belongs to the family of purinergic receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
DBM exerts its effects through the inhibition of purinergic receptors, specifically the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed on a number of different cell types, including immune cells and cancer cells. Inhibition of the P2X7 receptor has been shown to have a number of different effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation.
Biochemical and Physiological Effects
DBM has a number of different biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. DBM has also been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has a number of advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its neuroprotective properties, and its vasodilatory properties. However, there are also some limitations to the use of DBM in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of different future directions for research on DBM, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent in a number of different fields, and the investigation of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential side effects.
Synthesemethoden
DBM can be synthesized through a number of different methods, including the reaction of 3,5-dimethylpyrazole with butyl acetoacetate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine. Other methods include the reaction of 3,5-dimethylpyrazole with butyl malonate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic applications in a number of different fields, including cancer research, neurology, and cardiovascular disease. DBM has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurology, DBM has been shown to have neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. In cardiovascular disease, DBM has been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.
Eigenschaften
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(19(4)16(24)20(5)14(12)23)17-15(21)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJMCDDYSNWUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
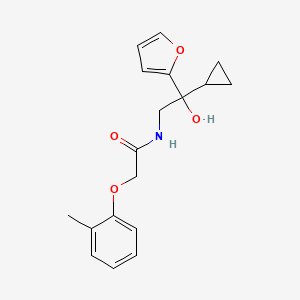
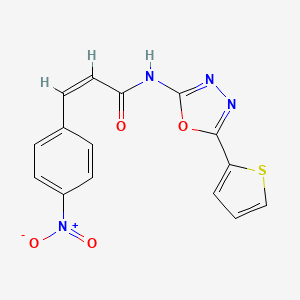
![[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2636702.png)

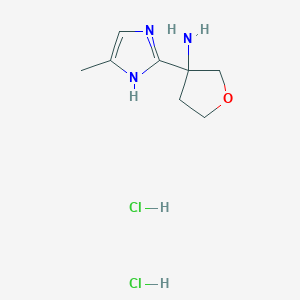
![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)
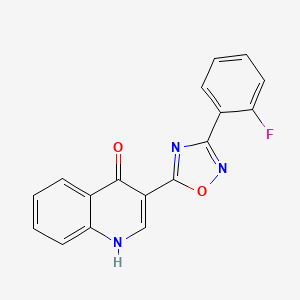


![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
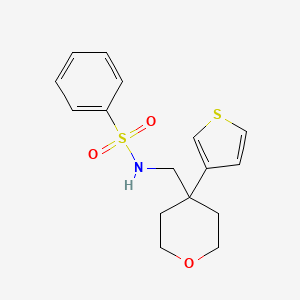
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)